Phenylphosphinic acid

Descripción

Nomenclature and Definitional Framework within Organophosphorus Chemistry

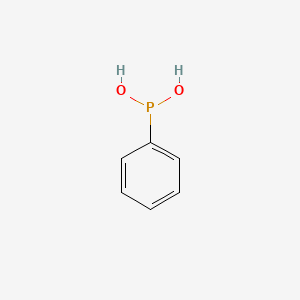

Phenylphosphinic acid, with the chemical formula C₆H₇O₂P, is systematically known within the field of organophosphorus chemistry. ontosight.ai It is also referred to as benzene (B151609) phosphinic acid. ontosight.ai The IUPAC name for this compound is phenylphosphonous acid. nih.gov It belongs to the class of organic compounds known as benzene and substituted derivatives, which are aromatic compounds containing a single benzene ring. contaminantdb.ca

Organophosphorus compounds are characterized by the presence of a carbon-phosphorus bond. This compound consists of a phenyl group directly attached to a phosphorus atom, which is also bonded to two hydroxyl groups and possesses a P=O double bond in its tautomeric form. However, the dominant tautomer is hydroxyphenylphosphine oxide. It is classified as a phosphinic acid, which are derivatives of hypophosphorous acid (H₂P(O)OH). nih.govmdpi.com This places it within a broader family that also includes phosphonic acids. While phosphonic acids have a phosphorus atom bonded to two hydroxy groups and one organic group, phosphinic acids have one hydroxy group and two organic groups or one organic group and one hydrogen atom attached to the phosphorus. nih.govmdpi.commdpi.com The acidity of phosphinic acids generally lies between that of carboxylic acids and phosphonic acids. researchgate.net

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₆H₇O₂P ontosight.ai |

| Molecular Weight | 142.09 g/mol nih.gov |

| Appearance | White crystalline solid/powder ontosight.aichemicalbook.com |

| Melting Point | Approx. 130-133°C ontosight.ai |

| pKa | ~4.5 ontosight.ai |

| CAS Number | 1779-48-2 chemicalbook.comcymitquimica.com |

Historical Context of this compound Research Development

The study of phosphinic acids dates back to the mid-19th century, with the pioneering work of August Wilhelm Hofmann in 1855 introducing this class of organophosphorus derivatives. nih.govmdpi.com Early synthesis of this compound was described by Michaelis in 1876. chemicalbook.com The broader development of organophosphorus chemistry, particularly with discoveries like the Michaelis-Arbuzov reaction, paved the way for more complex syntheses and a deeper understanding of these compounds. mdpi.com

Initially, research focused on the fundamental synthesis and reactivity of this compound and its simple derivatives. Over time, as the field of chemistry advanced, so did the exploration of its potential applications. The recognition of its ability to act as a ligand for metal ions and as a precursor for more complex molecules spurred further investigation, leading to its current status as a significant compound in various research areas.

Current State of the Art and Emerging Research Trajectories

Contemporary research on this compound is diverse and expanding, driven by its utility as a versatile chemical intermediate and functional molecule.

Materials Science: A significant area of research involves the use of this compound as a building block for novel materials. nih.gov It is employed in the synthesis of organic-inorganic hybrid materials and metal-organic frameworks (MOFs). nih.govmdpi.com These materials are created through processes like the sol-gel method, where precursors such as zirconyl chloride and this compound react to form complex networks with high thermal stability. mdpi.com Such hybrids have potential applications in catalysis, energy storage, and as sensors. mdpi.com Furthermore, phosphorus-containing compounds like this compound and its derivatives are studied for their flame-retardant properties when incorporated into polymers.

Catalysis: this compound and its derivatives serve as valuable ligands in coordination chemistry and catalysis. cymitquimica.com The phosphorus atom can form stable complexes with transition metals, facilitating a range of chemical transformations, including cross-coupling and hydrogenation reactions. It is also used as an additive or catalyst in certain organic reactions, such as the oxidation of sulfides. chemicalbook.com

Synthetic Chemistry and Polymers: In synthetic chemistry, this compound is a key intermediate. ontosight.ai It is used to create a variety of other organophosphorus compounds. ontosight.ai A notable application is in the synthesis of polymer resins. For instance, this compound polymers can be created and subsequently modified to produce multidentate ligand resins capable of selectively separating metal ions. mdpi.comresearchgate.net Research also focuses on synthesizing derivatives like N-methylene(phenyl)phosphinic acids for specific applications. cmu.edu The development of greener, more efficient manufacturing methods for this compound and its derivatives is an emerging trend, aligning with the broader push for sustainable chemistry. businessresearchinsights.com

Medicinal Chemistry Research: Derivatives of this compound are actively investigated in medicinal chemistry. nih.gov The phosphinate moiety is a versatile tool in the design of biologically active compounds. researchgate.net Research has explored the synthesis of various derivatives, such as 2-carboxyethylthis compound, to evaluate their potential in different biological contexts. nih.govmdpi.com These studies focus on the molecular interactions and activities of these synthesized compounds. nih.gov

Significance of this compound in Contemporary Chemical Science

The significance of this compound in modern chemistry stems from its versatility and unique chemical properties. ontosight.ai Its structure, combining an aromatic phenyl ring with a reactive phosphinic acid group, makes it a valuable precursor and building block in numerous synthetic pathways.

Its role as a ligand has a significant impact on catalysis, enabling the development of efficient catalytic systems for important organic reactions. In materials science, it is crucial for constructing advanced materials like flame-retardant polymers and sophisticated organic-inorganic hybrids with tailored properties. mdpi.com The ability to create specialized polymer resins from this compound highlights its importance in separation science. mdpi.com

Ongoing research continues to uncover new applications, from its use in creating advanced materials for electronics to its role in developing more sustainable chemical processes. datavagyanik.com The compound's excellent coordination ability, stemming from the P-O bond, allows it to form stable complexes, making it a subject of continuous interest for researchers exploring new chemical frontiers. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-carboxyethylthis compound |

| Benzene phosphinic acid |

| Dichloro(phenyl)phosphine |

| Dithis compound |

| Hypophosphorous acid |

| N-methylene(phenyl)phosphinic acid |

| Phenylphosphine (B1580520) |

| This compound |

| Phenylphosphonic acid |

| Phenylphosphonous acid |

| Phosphonoacetic acid |

| Triethyl borate |

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

1779-48-2 |

|---|---|

Fórmula molecular |

C6H7O2P |

Peso molecular |

142.09 g/mol |

Nombre IUPAC |

phenylphosphonous acid |

InChI |

InChI=1S/C6H7O2P/c7-9(8)6-4-2-1-3-5-6/h1-5,7-8H |

Clave InChI |

CGNKSELPNJJTSM-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)P(O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Phenylphosphinic acid; NSC 2670; NSC-2670; NSC2670 |

Origen del producto |

United States |

Synthetic Methodologies and Reaction Pathways for Phenylphosphinic Acid and Its Derivatives

Synthetic Routes to Phenylphosphinic Acid

The formation of this compound and its subsequent conversion into various derivatives are accomplished through a range of synthetic protocols. These methods span from traditional, well-established reactions to modern techniques that prioritize environmental sustainability and efficiency.

The synthesis of phosphinic acids and their derivatives has traditionally relied on methods that, while effective, present environmental and atom economy challenges. The most common classical approach involves the reaction of phosphinic chlorides with nucleophiles like alcohols or amines. scispace.comsemanticscholar.org This method is effective under mild conditions but requires expensive and moisture-sensitive chlorides, often necessitates a solvent, and requires the addition of a base to neutralize the hydrochloric acid byproduct, which is not atom-efficient. scispace.comsemanticscholar.orgtandfonline.com

More modern approaches often focus on the hydrolysis of precursors like aryldichlorophosphines or aryldichlorophosphine oxides. nih.gov For instance, a sterically hindered phenylphosphonic acid can be prepared in a two-step process where dichlorophenylphosphine (B166023) is first oxidized to the phenylphosphine (B1580520) oxide, which is then hydrolyzed with aqueous sodium hydroxide (B78521) to yield the acid. nih.govbeilstein-journals.org This hydrolysis is frequently performed under basic conditions, with the final acid being isolated after acidification. nih.govbeilstein-journals.org

The development of environmentally benign synthetic methods is a key focus in modern chemistry. For this compound and its derivatives, this has led to the exploration of microwave-assisted reactions, the use of ionic liquids, and sol-gel processes.

A significant challenge in phosphinic acid chemistry is their resistance to direct esterification with alcohols under conventional thermal conditions. scispace.comrsc.orgrsc.org Traditional heating typically results in very low conversions, often no more than 12–15%. rsc.orgrsc.org This is due to a high activation enthalpy for the reaction, calculated to be between 102 and 161 kJ mol⁻¹. rsc.orgrsc.org

Microwave (MW) irradiation has emerged as a powerful tool to overcome this energy barrier, enabling transformations that are otherwise impossible under thermal conditions. rsc.org The beneficial effect of microwaves allows the direct esterification of phosphinic acids with various alcohols. rsc.orgtandfonline.com For example, this compound has been successfully esterified with butanol under MW irradiation at 180°C, achieving a 90% yield. tandfonline.com Similarly, various cyclic phosphinic acids can be esterified with alcohols like propanol, butanol, and octanol (B41247) at temperatures between 200-230°C, with yields ranging from 45% to 74%. researchgate.net

| Reactant (Phosphinic Acid) | Alcohol | Temperature (°C) | Time (h) | Yield (%) |

| 1-hydroxy-3-phospholene oxides | Propanol, Butanol, Octanol | 200-230 | 2-4 | 45-74 |

| 1-hydroxy-phospholane 1-oxides | Octanol | 230 | - | ~72 |

| This compound | Butanol | 180 | - | 90 |

Table 1: Examples of Microwave-Assisted Direct Esterification of Phosphinic Acids. Data sourced from multiple studies. rsc.orgtandfonline.comresearchgate.net

To improve the efficiency and lower the high temperatures often required in microwave-assisted esterifications, ionic liquids (ILs) have been introduced as additives or catalysts. tandfonline.com Ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF₄]), are considered "green" solvents due to their low volatility and non-flammability. mdpi.com Their primary role in these reactions is to increase the absorption of microwave energy, allowing for lower reaction temperatures and shorter reaction times. mdpi.com

The combination of microwave irradiation and an ionic liquid catalyst has proven highly effective for the selective monoesterification of phosphonic acids. For example, the monoesterification of phenylphosphonic acid with a 15-fold excess of alcohol in the presence of [bmim][BF₄] is highly selective, with isolated yields of 70–90%. tandfonline.cominformahealthcare.comtandfonline.com This combined approach is superior to methods without the ionic liquid, which result in significantly lower conversions under similar conditions. tandfonline.comtandfonline.com

The sol-gel process represents a notably "green" synthetic route for creating organic-inorganic hybrid materials using this compound as a precursor. mdpi.comnih.gov This method, often called "Chimie Douce" (soft chemistry), is characterized by its mild reaction conditions, typically occurring at room temperature in environmentally benign solvents like water or alcohol. nih.govnih.govmdpi.com

The process involves converting precursors into a colloidal solution (a "sol") which then transitions into a solid network ("gel"). researchgate.net In the context of this compound, the synthesis involves the reaction of the acid with a metal precursor, such as zirconyl chloride hexa-hydrate or a metal alkoxide. nih.govnih.gov The mechanism proceeds in two main steps: first, the condensation between the phosphinic acid and the metal precursor forms M-O-P bridges, and second, the hydrolysis and condensation of the remaining metal alkoxide groups create M-O-M bridges, resulting in a complex 3D hybrid network. nih.gov These resulting materials are thermally stable and insoluble in water and organic solvents. nih.gov

When evaluating different synthetic methodologies, efficiency and atom economy are critical metrics, particularly from a green chemistry perspective. The various routes to producing this compound derivatives show significant differences in these areas.

| Synthetic Method | Advantages | Disadvantages | Atom Economy/Green Profile |

| Classical (P-Chloride) | Effective under mild conditions. scispace.com | Uses expensive, moisture-sensitive reagents; requires a base to neutralize HCl byproduct. scispace.comtandfonline.com | Low atom economy; not considered "green". tandfonline.com |

| MW Direct Esterification | Atom-efficient as it avoids P-chlorides; often solvent-free. scispace.comresearchgate.net | Can require high temperatures (≥200 °C), which is a drawback. researchgate.net | High atom economy, but high energy input can be a concern. |

| MW + Ionic Liquid | Allows for lower reaction temperatures and shorter times; high selectivity and yields. tandfonline.commdpi.com | Ionic liquids can be expensive and require purification/recycling. | Improved green profile due to lower energy use and higher efficiency. |

| Sol-Gel Process | Occurs at room temperature; uses green solvents (water/alcohol); mild conditions. nih.govmdpi.com | Primarily for creating hybrid materials, not for synthesizing simple esters. | Very high; considered an excellent green method. mdpi.comresearchgate.net |

Table 2: Comparison of Synthetic Routes for this compound Derivatives.

The classical synthesis using phosphinic chlorides is generally viewed as inefficient and environmentally problematic. tandfonline.com In contrast, microwave-assisted direct esterification is significantly more atom-efficient because it starts directly from the acid and avoids the use of halogenated intermediates and the production of salt byproducts. scispace.comsemanticscholar.org The addition of ionic liquids further enhances the "green" credentials of the microwave approach by reducing the required energy input. tandfonline.com The sol-gel process stands out as a highly sustainable method, though its application is specific to the creation of complex hybrid materials rather than discrete molecular derivatives. nih.govresearchgate.net

Regioselectivity and Stereoselectivity in this compound Synthesis

The synthesis of this compound and its derivatives can exhibit notable regioselectivity and stereoselectivity, particularly in addition reactions involving unsaturated compounds. The control of these aspects is crucial for obtaining specific isomers with desired properties.

One key strategy involves the palladium-catalyzed hydrophosphorylation of alkynes with P(O)-H compounds, including hypophosphinic acid. This method typically yields Markovnikov adducts with high regioselectivity for both aromatic and aliphatic alkynes. organic-chemistry.org The choice of catalyst system can influence the regioselectivity, allowing for some control over the formation of linear versus branched products, especially with substrates like styrene (B11656) and terminal alkynes. organic-chemistry.org

Stereoselectivity is a critical consideration in the synthesis of chiral phosphinic acid derivatives. For instance, the stereospecific addition of (-)-menthyl phenylphosphinate to alkenes can be achieved through either a radical or base-catalyzed mechanism, resulting in optically pure alkylphenylphosphinates. organic-chemistry.org Similarly, carbohydrate derivatives have been employed as efficient chiral auxiliaries. The nucleophilic addition of ethyl phenylphosphinate to N-galactosylaldimines in the presence of SnCl₄ as a catalyst proceeds with moderate diastereoselectivity to produce N-galactosyl α-aminoalkyl-C-phosphinates. nih.gov Diastereoisomerically pure compounds can often be obtained through recrystallization. nih.gov

Another approach to achieving stereoselectivity is through the use of chiral catalysts. Guanidines and their salts have proven to be highly effective organocatalysts for the enantioselective hydrophosphinylation of aldimines, operating on the principle of imine activation through hydrogen bonding. nih.gov

The table below summarizes some examples of stereoselective synthesis involving this compound derivatives.

| Reactants | Catalyst/Auxiliary | Product | Stereoselectivity |

| Ethyl phenylphosphinate + N-galactosylaldimines | SnCl₄ | N-galactosyl α-aminoalkyl-C-phosphinates | Moderate diastereoselectivity |

| (-)-Menthyl phenylphosphinate + Alkenes | Radical or Base | Alkylphenylphosphinates | Optically pure |

| Ethyl phenylphosphinate + Chiral N-sulfinylaldimines | Toluene (70°C) | α-amino-C-phosphinates | 20-40% enantiomeric excess |

Synthesis of this compound Derivatives

Derivatization via Phosphinic Chlorides

A classical and widely used method for synthesizing derivatives of this compound, such as esters (phosphinates) and amides, involves the use of phosphinic chlorides. researchgate.netscispace.com These reactions proceed through the nucleophilic substitution of the chloride by an alcohol, phenol (B47542), or amine. researchgate.net While effective under mild conditions, this method has drawbacks, including the use of costly and moisture-sensitive phosphinic chlorides and the necessity of a base to neutralize the hydrochloric acid byproduct. scispace.com For instance, the reaction of methyl-phenylphosphinyl chloride with n-butanol or n-butylamine yields the corresponding phosphinate and phosphinamide. researchgate.net

Direct Derivatization of this compound with Nucleophiles

Direct derivatization of this compound with nucleophiles like alcohols is generally challenging under conventional heating conditions. researchgate.netscispace.com However, advancements in synthetic methodology have enabled these transformations. Microwave irradiation has emerged as a powerful tool for the direct esterification of phosphinic acids, including this compound. researchgate.nettandfonline.com This method is atom-efficient and often does not require a solvent, although it may necessitate higher temperatures. scispace.com The use of ionic liquid additives can enhance the reaction, allowing for lower temperatures, shorter reaction times, and complete conversions. tandfonline.comtandfonline.com

A general procedure for the synthesis of unsymmetrical di-substituted phosphinic acids from this compound involves its reaction with an electrophile in the presence of trimethylsilyl (B98337) chloride (TMSCl) and triethylamine (B128534) (Et₃N) in dichloromethane. kent.ac.uk

Synthesis of Phosphinates and Amides

Phosphinates (esters of phosphinic acid) and phosphinic amides are significant derivatives.

Phosphinates:

Via Phosphinic Chlorides: The reaction of a phosphinic chloride with an alcohol or phenol is a traditional route. researchgate.net

Direct Esterification: Microwave-assisted direct esterification of this compound with alcohols is a "greener" alternative. researchgate.nettandfonline.com This method can be optimized using ionic liquid additives. tandfonline.comresearchgate.net For example, the reaction of phenylphosphonic acid with butanol or octanol under microwave irradiation yields the corresponding monoesters as the main products. tandfonline.com

Alkylating Esterification: Phenylphosphinic acids can be esterified by alkyl halides. researchgate.nettandfonline.com This transformation can be promoted by phase transfer catalysis, often in combination with microwave irradiation. researchgate.net

Arbuzov Reaction: This reaction can also be employed for the synthesis of phosphinates. researchgate.net

Phosphinic Amides:

Via Phosphinic Chlorides: Similar to phosphinates, amides can be prepared by reacting a phosphinic chloride with an amine. researchgate.net

T3P® Reagent: Phosphinic acids can be activated by reagents like propylphosphonic anhydride (B1165640) (T3P®), making them more susceptible to reaction with amines to form amides. researchgate.net

The following table provides an overview of different synthetic methods for phosphinates and amides.

| Derivative | Synthetic Method | Key Features |

| Phosphinates | Reaction with Phosphinic Chlorides | Classical method, mild conditions. researchgate.net |

| Phosphinates | Microwave-assisted Direct Esterification | "Greener" approach, solvent-free possible. researchgate.nettandfonline.com |

| Phosphinates | Alkylating Esterification | Uses alkyl halides, can be promoted by phase transfer catalysis. researchgate.nettandfonline.com |

| Phosphinamides | Reaction with Phosphinic Chlorides | Traditional route with amines. researchgate.net |

| Phosphinamides | Activation with T3P® | Overcomes resistance of direct amidation. researchgate.net |

Formation of Metallic Salts from this compound

This compound readily forms metallic salts upon reaction with metal compounds such as metal salts, oxides, or hydroxides. google.com A method for producing phenylphosphonic acid metal salts involves reacting a phenylphosphonic acid compound with a metallic compound in a solvent where the metallic compound is sparingly soluble. google.com The reaction is often carried out with the metallic compound in excess of the stoichiometric equivalent. google.com

Preferred metals for forming these salts include lithium, sodium, potassium, magnesium, calcium, barium, manganese, iron, cobalt, copper, and zinc, with zinc and calcium being particularly favored. google.com For example, zinc oxide or calcium carbonate can be used directly. google.com The resulting metal phosphinates can have various applications, including as crystal nucleating agents for thermoplastic resins. google.com

Coordination polymers can also be synthesized from this compound derivatives. For instance, reacting (2-carboxyethyl)(phenyl)phosphinic acid with divalent metal salts like Ca²⁺, Cd²⁺, or Co²⁺ can yield coordination polymers with layered or chain-like structures. rsc.orgscispace.com

One-Pot Halogen-Free Synthesis Routes

The development of one-pot, halogen-free synthesis routes for phosphinic acid derivatives represents a significant advancement towards "green" chemistry. These methods avoid the use of halogenated phosphorus precursors like phosphorus oxychloride. researchgate.net

One such approach involves the reaction of elemental phosphorus (red or white) with various organic substrates in a superbasic medium, such as a KOH/DMSO suspension. researchgate.netresearchgate.net This method, known as the Trofimov-Gusarova reaction, allows for the conversion of alkenes, alkynes, and organic halides into phosphinic acids and other organophosphorus compounds in a single step. researchgate.netresearchgate.net For example, 1H-indene reacts with red phosphorus under these conditions to produce 2,3-dihydro-1H-inden-2-yl-phosphinic acid after acidification. researchgate.netresearchgate.net

Another halogen-free strategy involves the protonation reaction between the amino groups of chitosan (B1678972) and this compound in an aqueous system at room temperature. mdpi.com This one-step process yields this compound-protonated chitosan derivatives, offering an efficient and environmentally friendly method for creating functionalized biopolymers. mdpi.com This method boasts excellent atom economy and avoids the use of organic solvents or harsh acidic reagents. mdpi.com

Alkylation Reactions of this compound

The alkylation of this compound and its derivatives represents a key strategy for the synthesis of various organophosphorus compounds. Direct alkylation of this compound can be achieved by converting it into its dianion using strong bases like n-butyllithium, followed by reaction with an alkylating agent. tandfonline.comtandfonline.com This method provides a straightforward route to phenylphosphinic acids with various alkyl substituents. tandfonline.com The choice of solvent and base appears to have minimal impact on the reaction yield, with tetrahydrofuran (B95107) (THF) and n-butyllithium being a convenient combination. tandfonline.com However, this method has limitations, as secondary halides such as isopropyl iodide may not yield the alkylated product. tandfonline.com

Alternatively, the esterification of this compound to its corresponding H-phosphinate esters opens up further alkylation possibilities. scispace.comnih.gov These H-phosphinate esters can be efficiently alkylated under basic conditions. nih.gov A general procedure involves the use of lithium hexamethyldisilazide (LiHMDS) at low temperatures, which facilitates the reaction with a wide range of electrophiles, including primary alkyl chlorides and secondary alkyl iodides. nih.gov This approach is a viable alternative to methods involving the silylation of H-phosphinic acids followed by an Arbuzov-like reaction. nih.gov

Microwave-assisted methods have also been employed for the esterification and subsequent alkylation of phosphinic acids. scispace.com Phase transfer catalysis combined with microwave irradiation can promote the alkylation of phosphinic acids. scispace.com For instance, butyl phenyl-H-phosphinate can be prepared from phenyl-H-phosphinic acid via an alkylating esterification with butyl bromide. mdpi.comresearchgate.net

Palladium-catalyzed asymmetric allylic alkylation offers a sophisticated method for the desymmetrization of phosphinic acids, providing access to P-chiral phosphinates with high enantioselectivity. acs.org This technique involves the stereoselective alkylation of one of the enantiotopic oxygen atoms of the phosphinic acid. acs.org

The table below summarizes various alkylation reactions of this compound and its derivatives.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Ref. |

| This compound | 1) 2 equiv. n-BuLi, THF, 0°C; 2) Alkylating reagent, reflux | Alkylthis compound | Good | tandfonline.com |

| Ethyl phenyl-H-phosphinate | LiHMDS, THF, -78°C to rt; n-octyl chloride | Octyl-phenyl-phosphinic acid ethyl ester | 71 | nih.gov |

| Phenyl-H-phosphinic acid | Butyl bromide | Butyl phenyl-H-phosphinate | - | mdpi.comresearchgate.net |

| Prochiral phosphinic acids | Pd catalyst, (S,S)-L1 ligand | P-chiral phosphinates | High | acs.org |

Mechanism of this compound Formation and Derivatization

Mechanistic Studies of Thermal Decomposition of Monosubstituted Phosphinic Acids

The thermal decomposition of monosubstituted phosphinic acids, such as this compound, is a process that leads to the formation of primary phosphines and phosphonic acids. rsc.orgrsc.org This reaction is a key transformation in organophosphorus chemistry. rsc.org Mechanistic studies suggest that this decomposition does not proceed through a simple disproportionation but rather via an ionic mechanism. rsc.orgrsc.org

The initial step in the thermal decomposition is believed to involve the formation of an anhydride intermediate. rsc.orgrsc.org For this compound, this would be phenylphosphinic anhydride. This anhydride is unstable and decomposes further. rsc.org Experiments have shown that the reaction between this compound and pentaphenylcyclopentaphosphine proceeds readily under relatively mild conditions (85-90°C) to yield phenylphosphine and phenylphosphonic anhydride. rsc.orgrsc.org This reaction is inhibited by the presence of an organic base like triethylamine, which supports the proposed ionic pathway. rsc.org

Studies on other phosphonic acids have also shown that their thermal decomposition can follow pathways related to their synthesis mechanisms, involving key steps like dehydration and C-P bond cleavage at elevated temperatures. researchgate.net While the specific temperatures and products may vary, the underlying principles of bond breaking and rearrangement are fundamental to understanding these decomposition processes.

Role of Phenylphosphinidene Intermediates

A key feature in the mechanism of the thermal decomposition of monosubstituted phosphinic acids is the involvement of phosphinidene (B88843) intermediates. rsc.orgrsc.org Specifically, in the case of this compound, the decomposition of its anhydride leads to the formation of phenylphosphinidene (C₆H₅P). rsc.orgrsc.org

Phenylphosphinidene is a highly reactive species that has been proposed as an intermediate in various organophosphorus reactions. d-nb.infouni-giessen.de Its existence has been confirmed through trapping experiments. For example, when phenylphosphinic anhydride decomposes in the presence of benzil, a spirophosphole is formed, which is a product of the reaction between phenylphosphinidene and benzil. rsc.orgrsc.org

The formation of phenylphosphinidene from the anhydride and its subsequent reactions provide a comprehensive explanation for the products observed during the thermal decomposition of monosubstituted phosphinic acids. rsc.orgrsc.org The phenylphosphinidene intermediate can react in different ways, leading to the formation of phosphines and other phosphorus-containing compounds. rsc.org

Recent advances have allowed for the direct observation and characterization of phenylphosphinidene derivatives under cryogenic conditions. Phenylphosphinidene oxide (C₆H₅P=O) and phenylphosphinidene sulfide (B99878) (C₆H₅P=S) have been synthesized from the corresponding phosphonic diazide precursors and identified using spectroscopic techniques. d-nb.info These studies provide direct evidence for the existence of these elusive species and contribute to a deeper understanding of their structure and reactivity. d-nb.infouni-giessen.de

Advanced Reaction Mechanisms and Kinetic Investigations Involving Phenylphosphinic Acid

Oxidation Reactions of Phenylphosphinic Acid

The oxidation of this compound has been the subject of detailed kinetic and mechanistic investigations, providing insights into its reactive nature. The process generally involves the conversion of this compound, where phosphorus is in a lower oxidation state, to phenylphosphonic acid, which contains phosphorus in a higher oxidation state.

The oxidation of this compound by Pyridinium Fluorotrioxochromate(VI), [C5H5NH][CrO3F], results in the formation of the corresponding oxyacid with phosphorus in a higher valence state rsc.orgrsc.org. The kinetics of this reaction follow a Michaelis-Menten type pattern with respect to the substrate, which suggests the formation of a complex in a pre-equilibrium step rsc.org. The reaction is first order with respect to the oxidant concentration rsc.org.

A significant primary kinetic isotope effect is observed, indicating the scission of the P-H bond in the rate-determining step rsc.org. The proposed mechanism involves the transfer of a hydride ion from the P-H bond to the oxidant rsc.org. Studies conducted in various organic solvents have shown that the cation-solvating power of the solvent plays a crucial role in the reaction rate rsc.org. It is suggested that the 'inactive' tautomer of the this compound is the reactive species in this oxidation process rsc.org.

Table 1: Rate Constants for the Disproportionation of this compound-[C5H5NH][CrO3F] Complex

| Temperature (K) | 10² k₂ (s⁻¹) |

|---|---|

| 288 | 5.25 |

| 298 | 9.05 |

| 308 | 15.2 |

| 318 | 25.5 |

Data sourced from studies on the oxidation of lower phosphorus oxyacids by [C5H5NH][CrO3F]. rsc.org

The kinetics of the Osmium(VIII)-catalyzed oxidation of this compound by N-chloro-p-toluene sulfonamide (Chloramine-T or CAT) have been investigated in an alkaline medium chesci.com. Reactions involving this compound in alkaline solutions are typically slow chesci.com. The study revealed a first-order dependence on the concentrations of both Chloramine-T and Osmium(VIII) chesci.com. However, the reaction exhibits a complex dependence on the concentration of this compound and an inverse dependence on the hydroxide (B78521) ion concentration chesci.com. A key observation during the reaction was the appearance of an intense brown-red color upon mixing solutions of this compound and Osmium(VIII), suggesting an interaction between them chesci.com.

The proposed mechanism does not support the formation of a chelate between CAT and Osmium(VIII) chesci.com. Instead, it is suggested that the catalyst, Osmium(VIII), may operate in a redox cycle or another manner to facilitate the oxidation chesci.com.

The oxidation of this compound by tris(polypyridyl)iron(III) complexes has been studied in perchloric acid oup.comresearchgate.net. Kinetic studies indicate that the reaction is pseudo-first-order with respect to the iron(III) complex and the rate is independent of the hydrogen ion concentration oup.comresearchgate.net. This compound was found to be more reactive than phosphinic acid towards the same iron(III) complex oup.comresearchgate.net.

The kinetics suggest the formation of an intermediate oxidant-substrate complex, a finding that is also supported by spectrophotometric analysis of the reaction mixture oup.comresearchgate.net. The mechanism proposes that the 'inactive' form of this compound is the reactive species that forms an outer-sphere complex with the iron(III) oxidant oup.com. This complex then disproportionates in the rate-limiting step oup.com.

Table 2: Equilibrium Constants for Complex Formation and Rate Constants for Disproportionation at 35 °C

| Iron(III) Complex | β₂ (Equilibrium Constant, dm³ mol⁻¹) | k₁ (Rate Limiting Constant, 10⁻³ s⁻¹) |

|---|---|---|

| [Fe(phen)₃]³⁺ | 11.0 | 1.83 |

| [Fe(bpy)₃]³⁺ | 9.0 | 1.12 |

Data sourced from kinetic studies on the oxidation of phosphinic and phenylphosphinic acids by tris(polypyridyl)iron(III) complexes. oup.com

The oxidation of this compound by benzyltrimethylammonium (B79724) tribromide (BTMAB) in a 9:1 (v/v) acetonitrile-acetic acid solvent yields phenylphosphonic acid . The reaction is first order with respect to both BTMAB and this compound . The rate of the reaction is not affected by the addition of benzyltrimethylammonium chloride or bromide ions . The reactive oxidizing species is postulated to be the tribromide ion (Br₃⁻) .

A substantial kinetic isotope effect was observed when using deuteriated this compound, suggesting that the P-H bond is broken in the rate-determining step . The proposed mechanism involves the transfer of a hydride ion from the penta-coordinated form of the oxyacid to the oxidant . The rate of oxidation of this compound is faster than that of phosphinic acid and phosphorous acid, which is attributed to the stabilization of the positively polarized phosphorus in the transition state by the phenyl group through resonance .

Table 3: Activation Parameters for the Oxidation by Benzyltrimethylammonium Tribromide

| Parameter | Value |

|---|---|

| ΔH* (kJ mol⁻¹) | 41.0 ± 0.9 |

| ΔS* (J mol⁻¹ K⁻¹) | -108 ± 3 |

| ΔG* (kJ mol⁻¹) | 73.6 ± 0.7 |

Data sourced from kinetic and mechanistic studies of the oxidation of phosphorus oxyacids by BTMAB.

The oxidation of this compound by permanganate (B83412) (MnO₄⁻) in an acidic perchlorate (B79767) solution has a stoichiometry where two moles of this compound react with one mole of permanganate ion researchgate.net. Kinetic studies and rapid scan spectrophotometry of the reaction mixture suggest the formation of complexes between the permanganate ion and both the neutral (C₆H₅HP(O)OH) and anionic (C₆H₅HP(O)O⁻) forms of this compound researchgate.netepa.gov.

The proposed mechanism suggests these complexes are formed through hydrogen bonds (P-H...O-Mn) researchgate.netepa.gov. The redox step involves the dissociation of a hydride ion (H⁻) from the P-H bond, leading to a two-electron transfer from the substrate to the permanganate ion through an oxygen bridge researchgate.netepa.gov. The equilibrium constants for the formation of these complexes are dependent on the hydrogen ion concentration epa.gov.

Role of Tautomeric Equilibria in Reaction Mechanisms

This compound (PPA) exists in a tautomeric equilibrium between two forms: a tetracoordinated, pentavalent phosphinate form, C₆H₅PH(=O)OH, and a tricoordinated, trivalent phosphonite form, C₆H₅P(OH)₂. tandfonline.comnih.gov This equilibrium is fundamental to understanding its reactivity, particularly in oxidation processes. The pentavalent form is generally more stable, but the trivalent phosphonite form, possessing a lone pair of electrons on the phosphorus atom, plays a crucial role in certain reactions, such as coordination with transition metals. nih.gov The balance of this equilibrium can be influenced by factors like the electronic nature of substituents on the phosphorus atom and the surrounding solvent medium. nih.gov

In the context of oxidation reactions, the two tautomers of this compound exhibit different reactivities, leading to the designation of "active" and "inactive" forms. The tricoordinated phosphonite tautomer, C₆H₅P(OH)₂, is considered the "active" species in many oxidation mechanisms. Its trivalent phosphorus center with a lone pair of electrons is more susceptible to electrophilic attack by oxidizing agents.

Conversely, the tetracoordinated phosphinate form, C₆H₅PH(=O)OH, is often referred to as the "inactive" tautomer. epa.gov While more stable, its phosphorus atom is in a higher oxidation state (P(V)) and lacks a lone pair, making it less readily oxidized. However, some studies propose that the "inactive" tautomer can also participate directly in oxidation reactions, particularly those involving a hydride-ion transfer from the P-H bond. epa.govias.ac.in The reaction pathway is therefore highly dependent on the specific oxidant and reaction conditions, which dictate which tautomer serves as the primary reductant.

Kinetic Isotope Effects in this compound Reactions

Kinetic isotope effect (KIE) studies, where a hydrogen atom is replaced by its heavier isotope, deuterium (B1214612), are powerful tools for elucidating reaction mechanisms. wikipedia.org In reactions involving this compound, a significant primary KIE is observed when the hydrogen atom directly bonded to the phosphorus (P-H) is replaced with deuterium (P-D).

This substantial KIE (where the rate constant for the hydrogen-containing reactant is greater than that for the deuterium-containing one) provides strong evidence that the P-H bond is broken during the rate-determining step of the reaction. This finding is crucial for mechanistic proposals, particularly in oxidation reactions. For instance, in the oxidation of PPA by agents like benzyltrimethylammonium tribromide, the observed KIE supports a mechanism involving the transfer of a hydride ion from the phosphorus atom to the oxidant in the slow step of the reaction. The relatively lower bond dissociation energy of the P-H bond (approx. 321 kJ/mol) compared to the O-H bond (approx. 460 kJ/mol) makes the P-H bond the preferential site for cleavage.

| Reaction Studied | Isotopic Substitution | Observed Effect | Mechanistic Implication |

| Oxidation by Benzyltrimethylammonium Tribromide | P-H vs. P-D | Substantial primary kinetic isotope effect (kH/kD > 1) | P-H bond cleavage occurs in the rate-determining step. |

| Oxidation by Ethyl N-chlorocarbamate | P-H vs. P-D | Presence of a substantial primary kinetic isotope effect reported. epa.gov | Supports the involvement of the P-H bond in the key step. epa.gov |

Influence of Solvent on Reaction Kinetics and Mechanisms

The solvent in which a reaction is conducted can profoundly influence its rate and mechanism by stabilizing or destabilizing reactants, transition states, and products to different extents. wikipedia.org For reactions involving this compound, solvent effects are particularly significant due to the compound's polar nature and its participation in tautomeric equilibria. nih.gov

Changes in solvent polarity can alter the position of the tautomeric equilibrium between the "active" and "inactive" forms. nih.gov More polar solvents may preferentially solvate and stabilize the more polar phosphinate tautomer, potentially affecting the concentration of the reactive phosphonite species. wikipedia.orginformahealthcare.com For instance, in the oxidation of PPA by benzyltrimethylammonium tribromide, the reaction rate was observed to decrease as the proportion of acetic acid (a more polar solvent) was increased in an acetonitrile-acetic acid mixture. This suggests that the transition state is less solvated or that the reactants are more stabilized by the more polar solvent, thereby increasing the activation energy. wikipedia.org The ability of a solvent to engage in hydrogen bonding can also play a critical role, affecting both the tautomeric equilibrium and the stability of charged intermediates or transition states. chemrxiv.org

Complexation and Coordination Chemistry of this compound

This compound and its corresponding anion, phenylphosphinate, are versatile ligands in coordination chemistry. The presence of both a P=O group and a P-OH (or P-O⁻) group allows them to bind to metal ions in various modes, including as monodentate, bidentate chelating, or bridging ligands. This versatility enables the formation of a wide array of metal complexes, from simple chelates to complex polymeric structures. mdpi.com

Formation of Chelating Complexes, e.g., with Lithium

This compound readily forms chelating complexes with metal ions like lithium. tandfonline.comtandfonline.com Spectroscopic (FTIR, NMR) and computational (DFT) studies have shown that the lithium ion coordinates to both oxygen atoms of the phenylphosphinate anion (C₆H₅PH(=O)O⁻). tandfonline.comresearchgate.net This bidentate chelation results in a stable ring structure. researchgate.net

An interesting consequence of this chelation is its effect on the tautomeric equilibrium. The formation of the chelate complex with lithium stabilizes the tetracoordinated phosphinate structure and prevents the tautomerization to the trivalent phosphonite form. tandfonline.comresearchgate.net This is evidenced by the absence of P-H/P-D exchange when the lithium complex is dissolved in deuterated methanol, a process that readily occurs with the free acid. tandfonline.comtandfonline.com This indicates that the chelation effectively locks the molecule in the phosphinate form. tandfonline.com

| Metal Ion | Ligand Form | Coordination Mode | Key Finding |

| Lithium (Li⁺) | Phenylphosphinate | Bidentate chelation via two O atoms tandfonline.comresearchgate.net | Chelation prevents tautomerization to the phosphonite form by stabilizing the phosphinate structure. tandfonline.comresearchgate.net |

Coordination with Metal Ions in Polymeric Structures

The ability of the phenylphosphinate ligand to bridge multiple metal centers is key to the formation of coordination polymers. mdpi.com In these structures, the phosphinate group acts as a connector, linking metal ions into one-, two-, or three-dimensional networks. biointerfaceresearch.commdpi.com The specific architecture of the resulting polymer depends on the coordination geometry of the metal ion, the stoichiometry of the reaction, and the presence of other auxiliary ligands. nih.gov

These phosphorus-containing polymers are of interest due to their potential applications in areas such as ion exchange, catalysis, and materials science. mdpi.comnih.gov The phosphinate moiety can bind strongly to hard Lewis acid cations, showing selectivity for ions like lanthanides and iron(III). mdpi.com The mechanism of binding can be either through ion exchange or coordination, depending on the pH of the medium. mdpi.com This dual capability allows for the creation of functional materials whose properties can be tuned by adjusting environmental conditions. mdpi.com

Uranyl Complexation with Phenylphosphonic Acid as a Model Ligand

The complexation of the uranyl ion (UO₂²⁺) with organophosphorus ligands is a significant area of study, particularly in understanding the mobility of uranium in environmental systems. Phenylphosphonic acid (H₂PhPO₃) serves as a crucial model ligand for the aromatic phosphorus functionalities found in substances like humic acids. Investigations using high-resolution electrospray ionization-mass spectrometry (ESI-MS) have provided direct insights into the speciation of uranyl complexes in aqueous solutions. acs.orgacs.orgnih.gov

Studies conducted at low pH (3-5) have identified the formation of three primary types of U(VI)-phenylphosphonate complexes. acs.orgnih.gov At varying ligand-to-metal ratios, two complexes with a 1:1 metal-to-ligand stoichiometry are observed: a monoprotonated form, UO₂(HPhPO₃)⁺, and a nonprotonated form, UO₂PhPO₃. acs.orgnih.govresearchgate.net As the relative concentration of the ligand increases, a third complex with a 1:2 metal-to-ligand stoichiometry, UO₂(HPhPO₃)₂, is also formed. acs.orgnih.gov

The stability of these complexes has been quantified through the determination of their stability constants, which are critical for modeling the behavior of uranyl in the presence of such ligands. A method utilizing uranyl-phosphate complexes as internal standards allowed for the calculation of these constants directly from ESI-MS data. acs.orgacs.orgnih.gov The determined values indicate significant binding between the uranyl ion and phenylphosphonic acid, suggesting that organic phosphorus compounds can play a substantial role in the environmental chemistry of uranium. acs.orgnih.gov

Table 1: Stability Constants of Uranyl-Phenylphosphonate Complexes

| Complex | Stoichiometry (M:L) | Formula | Stability Constant (log K) |

| Monoprotonated 1:1 | 1:1 | UO₂(HPhPO₃)⁺ | 3.4 ± 0.2 |

| Nonprotonated 1:1 | 1:1 | UO₂PhPO₃ | 7.1 ± 0.1 |

| 1:2 Complex | 1:2 | UO₂(HPhPO₃)₂ | 7.2 ± 0.2 |

Other Notable Organic Reactions and Transformations

This compound, containing a reactive P-OH group, is susceptible to insertion reactions with carbenes. Carbenes are neutral, divalent carbon species with a lone pair of electrons and a vacant p-orbital, making them highly electrophilic. The O–H bond insertion mechanism is a well-established reaction pathway for carbenes. chemtube3d.comsnnu.edu.cnrsc.org

The reaction is initiated by the nucleophilic attack of a lone pair of electrons from the oxygen atom of the hydroxyl group onto the empty p-orbital of the carbene. chemtube3d.com This step results in the formation of a zwitterionic intermediate, also known as an ylide. Subsequently, a rapid proton transfer (intramolecular rearrangement) occurs from the positively charged oxygen to the negatively charged carbon of the original carbene. This proton transfer neutralizes the charges and completes the insertion of the carbene into the O–H bond, yielding a new ester of phosphinic acid. This process provides a direct and efficient method for the formation of P-O-C bonds. chemtube3d.com

The phosphorus atom in this compound is electrophilic and can undergo nucleophilic attack. Reactions at the phosphorus center often proceed via a nucleophilic addition-elimination mechanism, analogous to the well-known reactions of carboxylic acid derivatives. chemguide.co.uklibretexts.orgchemistrysteps.com

The redox chemistry of organophosphorus compounds is a field of active research. While this compound itself is relatively stable, related phosphorus compounds exhibit interesting redox behaviors that can lead to the cleavage of the phosphorus-carbon (P–C) bond. The stability of the P-C bond can be influenced by the electronic and steric environment of the phosphorus atom. researchgate.net

For instance, certain geometrically constrained phosphorus(III) compounds can be readily oxidized to the corresponding phosphorus(V) state. researchgate.net More significantly, the reduction of some sterically hindered tricyclic phosphines can lead to the reductive cleavage of a P–C bond, resulting in the formation of novel organophosphorus anions. researchgate.net

In a different context, biological cleavage of the C–P bond has been observed in mammals for perfluoroalkyl phosphinic acids (PFPiAs). nih.gov These compounds were found to be metabolized into perfluoroalkyl phosphonic acids (PFPAs) and 1H-perfluoroalkanes, demonstrating that the seemingly stable C-P bond can be broken enzymatically in certain molecular structures. nih.gov This research on related compounds suggests that under specific redox conditions or in certain biological systems, the P–C bond in compounds analogous to this compound could potentially be cleaved.

Self-Assembled Monolayers (SAMs) and Surface Functionalization

Self-assembled monolayers (SAMs) of this compound offer a robust method for modifying the surface properties of materials. The formation of these monolayers is a spontaneous process that leads to highly ordered structures with specific chemical and physical characteristics.

The deposition of this compound from a solution onto metal oxide surfaces, such as the rutile titanium dioxide (110) surface, results in the formation of near-ideal, dense monolayers. acs.org This process can be achieved without the need for subsequent annealing, which is often required for other types of self-assembled monolayers to achieve covalent bonding and high ordering. acs.org The solution deposition method involves immersing the metal oxide substrate in a dilute solution of this compound, allowing the molecules to adsorb and self-assemble on the surface. acs.orgfigshare.com

Studies have shown that this technique produces highly ordered phenylphosphinate monolayers that are covalently bound to the surface. acs.org The quality of the resulting monolayer can be influenced by factors such as the solvent, the concentration of the solution, and the immersion time.

Upon adsorption on a metal oxide surface like TiO2(110), this compound deprotonates to form phenylphosphinate. This species then covalently bonds to the surface in a bridged bidentate geometry. acs.org In this configuration, the two oxygen atoms of the phosphinate group bridge two adjacent metal atoms on the oxide surface. This bonding motif is a key factor in the formation of highly ordered and dense monolayers. acs.org

The interfacial interactions are not limited to the covalent bonds between the phosphinate group and the metal oxide. The phenyl rings of the adsorbed molecules also play a role in the stability and ordering of the monolayer through intermolecular interactions. Various analytical techniques, including X-ray photoelectron spectroscopy (XPS) and scanning tunneling microscopy (STM), have been employed to elucidate the three-dimensional structure and binding of the adsorbed monolayer. acs.org

| Technique | Information Gained |

| X-ray Photoelectron Spectroscopy (XPS) | Provides quantitative information about the elemental composition and chemical states of the surface, confirming the presence and bonding of the phenylphosphinate monolayer. acs.org |

| Scanning Tunneling Microscopy (STM) | Offers real-space imaging of the surface, revealing the long-range order and intermolecular conformation of the self-assembled monolayer. acs.org |

| Vibrational Spectroscopy (e.g., FTIR) | Probes the vibrational modes of the adsorbed molecules, giving insights into the bonding geometry and orientation of the phenylphosphinate on the surface. acs.org |

This table summarizes the key analytical techniques used to characterize this compound SAMs and the information they provide.

Despite the formation of strong covalent bonds with the metal oxide surface, phenylphosphinate monolayers exhibit a surprising degree of hydrolytic instability. acs.org A simple rinse with water can remove a significant portion of the monolayer. acs.org This suggests that the covalent attachment alone is not sufficient to ensure hydrolytic stability.

Interestingly, the water rinse can also lead to the oxidation of a fraction of the phenylphosphinate monolayer to the corresponding phosphonate (B1237965). acs.org This newly formed phosphonate species demonstrates a somewhat higher resistance to being removed by water, indicating a potential pathway to enhance the stability of these functionalized surfaces. acs.org The mechanism of this hydrolytic instability and the role of water at the interface are areas of ongoing research.

The ability of phosphonic acids, including this compound, to form well-ordered SAMs on metal oxide surfaces makes them promising candidates for applications in organic electronics and biomedical devices.

In organic field-effect transistors (OFETs) , these SAMs can be used to modify the interface between the dielectric layer and the organic semiconductor. This modification can lead to improved device performance by reducing charge carrier trapping and enhancing charge mobility. The formation of a dense, ordered monolayer can create a more favorable surface for the growth of the organic semiconductor film, leading to better device characteristics.

In the realm of biocompatible coatings , phosphonic acid-based SAMs can be used to functionalize the surfaces of medical implants. acs.org The ability to tailor the surface chemistry allows for the creation of coatings that can improve biocompatibility, reduce protein adsorption, and promote specific cellular interactions. The functionalization of surfaces with this compound can be a step towards creating more advanced and effective biomedical devices.

Hybrid Materials and Inorganic Polymers

This compound can also be incorporated into the structure of hybrid materials and inorganic polymers, leading to materials with novel properties and functionalities.

Organic-inorganic hybrid materials combine the properties of both organic and inorganic components at the molecular or nanometer scale. This compound can be used as a precursor in the synthesis of such materials. For instance, a layered mineral-organic hybrid material has been synthesized by reacting natural phlogopite with this compound. acs.org This reaction results in the rupture of the silicate (B1173343) layers of the phlogopite and the formation of a new structure where phenylphosphonic groups are arranged in a pseudomonomolecular layer. acs.org

The synthesis of these hybrid materials often involves mild reaction conditions, such as refluxing at moderate temperatures. acs.org The resulting materials can exhibit unique properties, such as hydrophobicity, due to the presence of the organic phenyl groups.

The characterization of these hybrid materials is crucial to understanding their structure and properties. A variety of analytical techniques are employed for this purpose:

| Characterization Technique | Information Obtained |

| X-ray Diffraction (XRD) | Determines the crystalline structure and interlayer spacing of the hybrid material. acs.org |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies the functional groups present and confirms the incorporation of the organic component. |

| Thermogravimetric Analysis (TGA) | Provides information on the thermal stability of the hybrid material and the amount of organic content. |

| Solid-State Nuclear Magnetic Resonance (NMR) | Elucidates the local chemical environment of the atoms within the hybrid structure. |

This table outlines the common techniques for characterizing organic-inorganic hybrids containing this compound and the type of information each provides.

The development of such hybrid materials opens up possibilities for creating new materials with tailored properties for a range of applications, from catalysis to separation technologies. The incorporation of this compound provides a versatile tool for tuning the chemical and physical properties of these advanced materials.

Synthesis and Characterization of Organic–Inorganic Hybrids containing this compound

Role of Metal Precursors (e.g., Zirconyl Chloride Hexahydrate, Triethyl Borate)

In the formation of advanced hybrid materials, this compound (or its close analogue, phenylphosphonic acid) is used in conjunction with various metal precursors. wikipedia.org A notable example involves the sol-gel synthesis of novel materials containing zirconium, boron, and phosphorus. In this process, Zirconyl Chloride Hexahydrate (ZrOCl₂·6H₂O) and Triethyl Borate (B(OCH₂CH₃)₃) act as the inorganic precursors. wikipedia.org this compound serves as the organic linker, reacting with these precursors under mild, room-temperature conditions in an ethanol (B145695) solvent to form a stable, interconnected network. wikipedia.org

The synthesis process leverages the reactivity of the phosphinic acid group with the metal precursors to build the hybrid framework. This method allows for the creation of inorganic polymers that combine the properties of all three elements—zirconium, boron, and phosphorus—within a single material. wikipedia.org

Table 1: Precursors in Sol-Gel Synthesis of Zr-B-P Hybrid Materials

| Role | Compound Name | Chemical Formula |

|---|---|---|

| Zirconium Precursor | Zirconyl Chloride Hexahydrate | ZrOCl₂·6H₂O |

| Boron Precursor | Triethyl Borate | B(OCH₂CH₃)₃ |

| Organic Linker | This compound | C₆H₅P(H)O₂H |

Formation of Complex 3D Structures and Networks (e.g., Zr-O-Zr, Zr-O-P, Zr-O-B bridges)

The integration of this compound with metal precursors leads to the formation of complex three-dimensional (3D) structures. The stability and architecture of these materials are defined by the strong, covalent bridges that form between the elements. wikipedia.org Within the hybrid network, zirconium, boron, and phosphorus atoms are connected through oxygen atoms, resulting in robust Zr-O-Zr , Zr-O-P , and Zr-O-B linkages. wikipedia.org

These bonds create a highly cross-linked, metal-phosphonate network that can be classified as a metal-organic framework (MOF). wikipedia.org The phenyl groups from the acid remain attached to the phosphorus atoms, introducing organic functionality into the inorganic backbone. This intricate 3D network is responsible for the material's unique properties, including its notable stability. wikipedia.orgrsc.org

Thermal Stability and Solubility of Hybrid Materials

A key advantage of incorporating elements like zirconium and boron into hybrid materials using a phosphinic acid linker is the resulting enhancement of thermal stability. wikipedia.orgrsc.org The strong P-O-Zr bonds are a significant contributor to this stability. tamu.eduresearchgate.net Research has shown that the presence of boron, in particular, is responsible for the higher thermal stability of the synthesized Zr-B-P hybrid compounds. wikipedia.org Thermogravimetric analysis (TGA) of these materials has demonstrated high thermal resilience, with mass loss often being below 30% even at temperatures of 900°C. rsc.org

Regarding solubility, these highly cross-linked hybrid materials generally exhibit low solubility, a characteristic feature of stable inorganic-organic networks. rsc.org This insolubility is advantageous for applications where the material must remain stable in harsh chemical environments.

Table 2: Thermal Properties of Zirconium Phosphonate-Based Materials

| Material Type | Key Feature | Observed Thermal Stability |

|---|---|---|

| Zr-B-P Hybrids | Boron incorporation | High stability; mass loss <30% at 900°C rsc.org |

| Crystalline Zr-Phosphonates | Porous frameworks | Stable up to 300°C researchgate.net |

| Nanoporous Zr-Phosphonates | High surface area | Structure can be affected by thermal treatment up to 150°C tamu.eduresearchgate.net |

Influence of P/M Ratio on Material Porosity

The physical structure of metal phosphonate hybrid materials, including their porosity, can be controlled by adjusting the synthesis conditions. Research has demonstrated that the ratio of the phosphorus component to the metal precursor (P/M ratio) plays a critical role in determining the final properties of the material. Specifically, the P/M ratio has a significant influence on the porosity of the resulting hybrid material. wikipedia.org By carefully controlling this ratio, it is possible to tailor the pore size and surface area, which is crucial for applications in catalysis, adsorption, and separation. scribd.comnoaa.gov

Catalysis and Catalytic Systems

Beyond materials science, this compound also finds application in catalytic processes, particularly in the field of polymer chemistry.

Application as an Accelerator for Organic Peroxide Catalysts

This compound is utilized as an accelerator for organic peroxide catalysts. researchgate.net Organic peroxides, such as methyl ethyl ketone peroxide (MEKP), are common initiators in the curing of unsaturated polyester (B1180765) resins. resitan.netfabacademy.org The curing process involves a free-radical polymerization reaction where the peroxide decomposes to generate highly reactive free radicals. resitan.net

Accelerators are substances that increase the rate of this radical formation at ambient temperatures. While metal salts like cobalt octoate are common accelerators that work through a redox reaction with the peroxide, other compounds can also facilitate this process. resitan.net The role of an acid like this compound in this context is to promote the decomposition of the peroxide, thereby increasing the rate of polymerization and reducing the gel time of the resin. This allows for faster curing cycles in the manufacturing of fiber-reinforced plastics and other composite materials. fabacademy.org

Biological and Medicinal Chemistry Research Applications of Phenylphosphinic Acid Derivatives

Enzyme Inhibition and Biochemical Markers

The versatility of the phenylphosphinic acid scaffold has led to its exploration in various biochemical and medicinal chemistry contexts. Researchers have investigated its derivatives as potent enzyme inhibitors and have explored its potential utility as a biomarker in specific metabolic disorders.

This compound Derivatives as Tyrosinase Inhibitors

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibitors are of great interest for applications in the food and cosmetics industries. A study investigating a series of phosphonic and phosphinic acid derivatives containing a pyridine (B92270) moiety identified them as effective inhibitors of mushroom tyrosinase nih.gov.

Kinetic Studies of Inhibition (Competitive, Noncompetitive, Mixed)

Kinetic analysis of the inhibitory activity of this compound derivatives against mushroom tyrosinase revealed that these compounds can act through different mechanisms of inhibition. The study demonstrated that these derivatives function as reversible inhibitors, displaying competitive, noncompetitive, and mixed-type inhibition patterns nih.gov.

One of the most potent compounds identified was [(benzylamino)(pyridin-2-yl)methyl]this compound, which exhibited a noncompetitive type of inhibition with a reversible mechanism nih.gov. This particular derivative showed a low IC50 value of 0.3 mm and an inhibitory constant (Ki) of 0.076 mm nih.gov. All the tested phosphonic and phosphinic acid derivatives demonstrated inhibitory effects, with IC50 and inhibition constants in the millimolar range nih.gov.

Inhibition Kinetics of this compound Derivatives against Mushroom Tyrosinase

| Compound | Inhibition Type | IC50 (mM) | Ki (mM) |

|---|---|---|---|

| [(benzylamino)(pyridin-2-yl)methyl]this compound | Noncompetitive | 0.3 | 0.076 |

| Other Derivatives (Range) | Competitive, Noncompetitive, Mixed | Millimolar concentrations | Millimolar concentrations |

Structure-Activity Relationship (SAR) Analysis for Inhibitory Potency

The investigation into various phosphonic and phosphinic acid derivatives allowed for a structure-activity relationship (SAR) analysis to determine the chemical features crucial for their inhibitory effects on tyrosinase nih.gov. The analysis indicated that the presence of bulky phenyl moieties attached to both the phosphonic and amino groups plays a significant role in the inhibitory potency against mushroom tyrosinase nih.gov. This finding suggests that these bulky groups are important for the interaction with the enzyme and could be a key factor in designing more potent organophosphorus-based tyrosinase inhibitors nih.gov.

Molecular Docking Studies with Enzyme Active Sites

To further understand the inhibitory mechanism at a molecular level, molecular docking studies were performed with the synthesized this compound derivatives and the active site of mushroom tyrosinase nih.gov. These computational studies complemented the kinetic and SAR findings, providing a model for how these inhibitors bind to the enzyme. The combined results from molecular docking and SAR analysis are valuable for the rational design of new and more effective tyrosinase inhibitors with desired properties for potential applications in various industries nih.gov.

This compound as a Biochemical Marker in Medical Research

Distinguishing Familial and Sporadic Porphyria Cutanea Tarda

Following a comprehensive review of the available scientific literature, no evidence was found to support the use of this compound as a biochemical marker for distinguishing between familial and sporadic porphyria cutanea tarda. The established and standard methods for this differentiation rely on the measurement of uroporphyrinogen decarboxylase (UROD) activity in red blood cells, analysis of porphyrin profiles in urine and plasma, and molecular genetic testing for mutations in the UROD gene.

Biomarker of Environmental Toxicity and Susceptibility in Autism

The potential role of environmental chemical exposures in the etiology of Autism Spectrum Disorders (ASDs) is an area of growing research interest. nih.gov Theories suggest that ASDs may arise from a combination of genetic predispositions and environmental factors. nih.govnih.gov Organophosphate esters (OPEs), a class of chemicals to which this compound belongs, are utilized as flame retardants and plasticizers and are being investigated as potential risk factors for ASD. nih.govechochildren.org

Epidemiological evidence regarding the association between gestational exposure to OPEs and ASD remains inconsistent. nih.govnih.gov Some studies have explored the link between prenatal exposure to OPEs and autism-related outcomes. For instance, one study found small associations between three specific OPEs and child autism-related traits. echochildren.org High exposure to bis(butoxyethyl) phosphate (B84403) (BBOEP) was linked to higher scores for autism-related traits and a greater likelihood of an autism diagnosis. echochildren.orgjove.com Another OPE, bis(1-chloro-2-propyl) phosphate (BCPP), showed associations with higher autism-related trait scores. echochildren.orgjove.com Conversely, high exposure to bis(2-chloroethyl) phosphate (BCETP) was associated with lower odds of an autism diagnosis. echochildren.orgjove.com

Urinary porphyrins are also utilized as biomarkers for environmental toxicity. researchgate.net Studies have shown that children with severe ASDs had significantly increased urinary porphyrins associated with mercury intoxication (pentacarboxyporphyrin, precoproporphyrin, and coproporphyrin) compared to those with mild ASDs. nih.gov These specific porphyrin levels were significantly correlated with increasing scores on the Childhood Autism Rating Scale (CARS). nih.gov

Inhibition of Herpes Simplex Virus by Related Phosphonic Acids

Research has demonstrated the antiviral properties of phosphonic acid derivatives against Herpes Simplex Virus (HSV). One notable compound, phosphonoacetic acid, has been shown to inhibit the replication of HSV in cell cultures. nih.govnih.govbohrium.com Its mechanism of action appears to be the inhibition of viral deoxyribonucleic acid (DNA) synthesis. nih.govbohrium.com The drug does not seem to affect the adsorption, penetration, or release of the virus, nor the synthesis of ribonucleic acid (RNA) or protein. nih.gov

The mechanism of phosphonoacetic acid is related to its ability to inhibit DNA polymerases. nih.gov This inhibitory action at the level of DNA polymerase is a key aspect of its anti-herpetic activity. nih.gov While conventional antiviral drugs like acyclovir (B1169) are commonly used, issues such as drug resistance, particularly in immunocompromised patients, necessitate the exploration of alternative therapeutic strategies. nih.govmdpi.com This has led to increased interest in compounds like phosphonic acids and other natural antivirals that can disrupt various stages of the HSV life cycle. nih.gov

Anti-neoplastic Potential and Cytotoxicity Studies

The anti-cancer potential of this compound and its derivatives has been evaluated, particularly against bone cancer. Osteosarcoma is a significant health issue, and the need for new therapeutic approaches is of great interest. nih.govresearchgate.netnih.gov Organophosphorus derivatives, a broad class that includes phosphinic acids, have found numerous applications in medicine and biology. nih.gov

Evaluation of this compound Derivatives on Human Osteosarcoma Cell Lines (e.g., SAOS-2 cells)

Studies have been conducted to assess the anti-neoplastic potential of phosphinic acid derivatives on human osteosarcoma cell lines, such as SAOS-2 cells. nih.govresearchgate.netnih.gov In one study, the effects of four phosphorus-containing compounds were compared: this compound (P1), phenylphosphonic acid (P2), phosphonoacetic acid (P3), and a newly developed derivative, 2-carboxyethylthis compound (P4). nih.gov

The newly developed compound, 2-carboxyethylthis compound (P4), demonstrated promising activity against SAOS-2 monolayers. nih.govresearchgate.netnih.gov At the highest tested concentration (5 mM), it reduced the viability of SAOS-2 cells to approximately 55%. nih.gov In comparison, this compound (P1) also showed an effect on the viability of SAOS-2 cells. The research indicates that these compounds are promising candidates for further investigation in osteosarcoma therapy. nih.govresearchgate.net

Pharmacotoxicological Profiling of Derivatives

A crucial aspect of evaluating new anti-cancer agents is to determine their safety profile on non-cancerous cells. The pharmacotoxicological profile of this compound and its derivatives was assessed using healthy human keratinocyte (HaCaT) cell lines alongside the osteosarcoma (SAOS-2) cells. nih.govresearchgate.net

The newly developed 2-carboxyethylthis compound (P4) showed good biocompatibility with the healthy HaCaT cells, with cell viability remaining at 77% even at concentrations up to 5 mM. nih.govresearchgate.netnih.gov The HaCaT cultures did not exhibit significant morphological changes or gene modulation, indicating a favorable biosafety profile. nih.govresearchgate.netnih.gov In terms of cytotoxicity on healthy cells, this compound (P1) and 2-carboxyethylthis compound (P4) showed lower toxicity compared to phosphonoacetic acid (P3). For HaCaT cells, the most pronounced cytotoxic effect was from sample P3 (10.42%), followed by P4 (9.03%). nih.gov On the SAOS-2 osteosarcoma cells, the highest cytotoxicity was observed for sample P4. nih.gov

Cellular Mechanisms of Action (e.g., MTT assay, LDH assay, Hoechst staining, RT-PCR)

To understand how these compounds exert their effects, various cellular and molecular assays were employed. nih.gov

MTT Assay: This assay measures cell metabolic activity to determine cell viability. The MTT assay revealed that 2-carboxyethylthis compound (P4) induced a significant arrest of metabolic activity in SAOS-2 cells, with cell viability quantified at about 55% at a 5 mM concentration. nih.gov

LDH Assay: The lactate (B86563) dehydrogenase (LDH) assay is used to quantify cytotoxicity by measuring the release of LDH from damaged cells. mdpi.com For both HaCaT and SAOS-2 cell lines, no major cytotoxicity was recorded, with the cytotoxic percentage not exceeding 11% for the tested compounds. nih.gov However, a dose-dependent increase in the cytotoxic effect was noted. nih.gov The highest cytotoxicity on SAOS-2 cells was induced by the P4 sample. nih.gov

Hoechst Staining: This staining method is used to visualize cell nuclei and identify apoptotic features, such as chromatin condensation. The results from Hoechst staining indicated that 2-carboxyethylthis compound (P4) induced apoptosis in SAOS-2 cells. nih.govnih.gov

RT-PCR: Reverse transcription-polymerase chain reaction (RT-PCR) was used to assess changes in gene expression. The study found that treatment with 2-carboxyethylthis compound (P4) led to significant gene expression modulation in SAOS-2 cells, most notably the downregulation of the Bid gene, which is involved in apoptosis. nih.govnih.gov

The following tables summarize the findings from the MTT and LDH assays on HaCaT and SAOS-2 cell lines after 24 hours of treatment with this compound (P1) and 2-carboxyethylthis compound (P4).

| Compound | Concentration (mM) | HaCaT Viability (%) | SAOS-2 Viability (%) |

|---|---|---|---|

| This compound (P1) | 1 | 96 | 89 |

| 2.5 | 91 | 81 | |

| 5 | 85 | 72 | |

| 2-carboxyethylthis compound (P4) | 1 | 93 | 80 |

| 2.5 | 84 | 68 | |

| 5 | 77 | 55 |

| Compound | Concentration (mM) | HaCaT Cytotoxicity (%) | SAOS-2 Cytotoxicity (%) |

|---|---|---|---|

| This compound (P1) | 1 | ~2 | ~3 |

| 2.5 | ~4 | ~5 | |

| 5 | ~6 | ~7 | |

| 2-carboxyethylthis compound (P4) | 1 | ~3 | ~4 |

| 2.5 | ~6 | ~7 | |

| 5 | 9.03 | ~10.5 |

Drug Design and Development

Phosphinic acid derivatives are recognized for their structural diversity and wide range of biological activities, making them a versatile tool in the development of new medicines. nih.gov The phosphinic acid moiety has made a significant impact in medicinal chemistry, with applications against numerous diseases. nih.gov These compounds are often used as bioisosteres of carboxylates and can serve as analogs of amino acids and peptides. frontiersin.org

A key application of phosphinic and phosphonic acids in drug design is their use as enzyme inhibitors. frontiersin.org They can effectively mimic the transition state during the hydrolysis of amides and esters, making them potent transition-state inhibitors. frontiersin.org This property is particularly useful in designing inhibitors for proteases, such as zinc-proteases. researchgate.net The ionic interactions between the phosphinic oxyanion and catalytic metal ions (like Zn2+) can aid in the rational design of powerful and selective inhibitors. researchgate.net

The synthesis of phosphinic acids is a well-established area of research, with considerable advancements in recent years, including metal-catalyzed processes and asymmetric synthesis. nih.gov These advances facilitate the creation of highly functionalized and valuable building blocks for the synthesis of new drugs. nih.gov The continuous expansion of organophosphorus chemistry provides compounds with unique features that are being leveraged in medicinal chemistry, pharmacology, and other interdisciplinary fields. frontiersin.orgfrontiersin.org

Phosphinic Acid Derivatives as Stable Mimics of Transition States

A cornerstone of modern drug design is the development of transition-state analogs, which are stable molecules that structurally and electronically resemble the high-energy transition state of an enzyme-catalyzed reaction. Phosphinic acid derivatives, particularly phosphinic peptides, have emerged as highly effective mimics of the transition state of peptide bond hydrolysis catalyzed by proteases.

The tetrahedral phosphorus center of the phosphinic acid moiety is a key feature that allows it to act as a stable isostere of the transient, tetrahedral intermediate formed during the nucleophilic attack of a water molecule on the scissile amide bond of a peptide substrate. This mimicry enables these compounds to bind to the active site of proteases with high affinity, effectively blocking their catalytic activity.

Detailed Research Findings:

Research has extensively focused on phosphinic peptides as inhibitors of zinc metalloproteases, a large family of enzymes involved in various physiological and pathological processes. The phosphinic acid group in these inhibitors typically coordinates to the catalytic zinc ion in the enzyme's active site. This interaction, combined with the specific recognition of the peptide side chains by the enzyme's subsites, leads to potent and selective inhibition.

For instance, the design of phosphinic peptide inhibitors targeting angiotensin-converting enzyme (ACE), a key regulator of blood pressure, has led to the development of the antihypertensive drug Fosinopril. The phosphinate group in Fosinopril mimics the transition state of angiotensin I hydrolysis, leading to potent inhibition of ACE.